molecular formula C20H24Cl2FN3O B1472725 TCN 237 dihydrochloride CAS No. 1784252-90-9

TCN 237 dihydrochloride

Cat. No. B1472725
CAS RN: 1784252-90-9
M. Wt: 412.3 g/mol
InChI Key: JYUWGWCFJMDMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCN 237 dihydrochloride is a highly potent NR2B-selective NMDA receptor antagonist . It blocks NR2B-mediated calcium influx in Ltk cells . It is selective for the NR2B subunit over α1-adrenergic receptors and hERG channels .


Molecular Structure Analysis

The molecular formula of TCN 237 dihydrochloride is C20H22FN3O.2HCl . The molecular weight is 412.33 .


Chemical Reactions Analysis

TCN 237 dihydrochloride is a potent antagonist, and its primary chemical reaction involves blocking the NR2B-mediated calcium influx in cells .


Physical And Chemical Properties Analysis

TCN 237 dihydrochloride has a molecular weight of 412.33 and a molecular formula of C20H22FN3O.2HCl . It is soluble in water at 25°C to a concentration of 41.23 mg/mL .

Scientific Research Applications

Neuroscience Research

TCN 237 dihydrochloride is primarily used in neuroscience research due to its ability to selectively block GluN2B-mediated calcium influx in cells . This property makes it a valuable tool for studying synaptic plasticity, memory formation, and neurodegenerative diseases where NMDA receptors play a crucial role.

Pharmacological Studies

In pharmacology, TCN 237 dihydrochloride’s selective antagonism of the GluN2B subunit over α1-adrenergic receptors and hERG channels is of interest . It helps in understanding the drug-receptor interactions and the development of new therapeutic agents targeting NMDA receptors without affecting cardiovascular functions.

Biochemical Research

Biochemists utilize TCN 237 dihydrochloride to study intracellular signaling pathways influenced by calcium influx through NMDA receptors . It aids in deciphering the biochemical cascades involved in cell survival, apoptosis, and other cellular functions.

Medical Research

In medicine, TCN 237 dihydrochloride has shown efficacy in preclinical models of pain, such as the rat carrageenan-induced mechanical hyperalgesia assay . It provides insights into pain management and the potential development of analgesics that target the NMDA receptor subtypes.

Toxicology

TCN 237 dihydrochloride is used in toxicological studies to assess the safety profile of NMDA receptor antagonists and understand their adverse effects on biological systems . It serves as a reference compound for evaluating neurotoxicity in experimental settings.

Analytical Chemistry

Analytical chemists may use TCN 237 dihydrochloride as a standard in the development of assays for detecting NMDA receptor antagonists . Its high purity and specificity make it suitable for use in chromatography and mass spectrometry techniques.

Chemical Engineering

In chemical engineering, TCN 237 dihydrochloride can be studied for its physicochemical properties and stability under various conditions . This research can inform the design of storage and handling protocols for sensitive biochemical reagents.

Materials Science

Although not a traditional application, TCN 237 dihydrochloride’s interactions with other materials could be explored in materials science to develop novel composites or coatings that respond to neural activity or are used in controlled drug release .

Mechanism of Action

Target of Action

TCN 237 dihydrochloride primarily targets the GluN2B (formerly NR2B) subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.

Mode of Action

TCN 237 dihydrochloride acts as a highly potent antagonist for the GluN2B subunit of the NMDA receptor . It selectively blocks the GluN2B-mediated calcium influx in cells . This means that it prevents the flow of calcium ions into the cell through channels that are opened by the activation of the GluN2B subunit of the NMDA receptor.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The blockade of the GluN2B-mediated calcium influx by TCN 237 dihydrochloride can lead to a decrease in the activity of the NMDA receptor . This can result in changes in synaptic plasticity and memory function. Additionally, it has been shown to display efficacy in the rat carrageenan-induced mechanical hyperalgesia assay , suggesting potential analgesic effects.

Safety and Hazards

When handling TCN 237 dihydrochloride, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWGWCFJMDMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCN 237 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TCN 237 dihydrochloride
Reactant of Route 2
Reactant of Route 2
TCN 237 dihydrochloride
Reactant of Route 3
Reactant of Route 3
TCN 237 dihydrochloride
Reactant of Route 4
TCN 237 dihydrochloride
Reactant of Route 5
TCN 237 dihydrochloride
Reactant of Route 6
TCN 237 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.